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Compound of Interest

Compound Name: Spiro[2.4]hepta-4,6-diene

Cat. No.: B057166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Spiro[2.4]hepta-4,6-diene, a key structural motif in various fields of chemical research. The

document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data in a structured format, accompanied by detailed experimental protocols to aid in the

replication and interpretation of these findings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Spiro[2.4]hepta-4,6-diene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Spiro[2.4]hepta-4,6-diene

Chemical Shift (δ) [ppm] Multiplicity Assignment

6.53 - 6.61 m 2H, =CH

6.14 - 6.20 m 2H, =CH

1.69 s 4H, cyclopropyl
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Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectral Data of Spiro[2.4]hepta-4,6-diene

Chemical Shift (δ) [ppm] Assignment

139.32 =CH

129.15 =CH

37.66 Quaternary C (spiro)

12.36 Cyclopropyl CH₂

Solvent: CDCl₃[1]

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Spiro[2.4]hepta-4,6-diene

m/z Relative Intensity Assignment

92 2nd Highest [M]⁺ (Molecular Ion)

91 Top Peak [M-H]⁺

65 3rd Highest [C₅H₅]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Infrared (IR) Spectroscopy
A vapor phase infrared spectrum for Spiro[2.4]hepta-4,6-diene is available from sources such

as the NIST Mass Spectrometry Data Center and Sigma-Aldrich.[2] While a detailed peak table

is not readily available in the literature, the expected characteristic absorption bands based on

the molecule's functional groups are as follows:

~3100-3000 cm⁻¹: C-H stretching vibrations for the sp² hybridized carbons of the diene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/publication/316516037_Ambiguousness_of_GC-MS_identification_of_spiro24hepta-46-diene_in_natural_objects
https://www.benchchem.com/product/b057166?utm_src=pdf-body
https://www.researchgate.net/publication/316516037_Ambiguousness_of_GC-MS_identification_of_spiro24hepta-46-diene_in_natural_objects
https://www.benchchem.com/product/b057166?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_2_4_hepta-4_6-diene
https://www.benchchem.com/product/b057166?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_2_4_hepta-4_6-diene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


~3000-2850 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons of the

cyclopropane ring.

~1650-1600 cm⁻¹: C=C stretching vibrations of the conjugated diene system.

~1450 cm⁻¹: CH₂ scissoring vibrations of the cyclopropane ring.

Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic analysis of

Spiro[2.4]hepta-4,6-diene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A Bruker AM-300 spectrometer (or equivalent) is typically used, operating at

300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

Sample Preparation:

Dissolve 5-25 mg of Spiro[2.4]hepta-4,6-diene in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to

remove any particulate matter.

Cap the NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum at room temperature. The chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00

ppm).

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts

are referenced to the CDCl₃ solvent peak (77.16 ppm).
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the

preferred method for this volatile compound.

Sample Preparation:

Prepare a dilute solution of Spiro[2.4]hepta-4,6-diene in a volatile organic solvent (e.g.,

dichloromethane or diethyl ether).

GC-MS Parameters:

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Column: A nonpolar capillary column (e.g., HP-5MS) is suitable for separation.

Oven Temperature Program: A temperature ramp is employed to ensure good separation

and peak shape. A typical program might start at a low temperature (e.g., 50 °C) and ramp

up to a higher temperature (e.g., 250 °C).

Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to generate

fragments.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions

based on their mass-to-charge ratio (m/z).

Detector: An electron multiplier detects the ions.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to obtain the

spectrum.

Sample Preparation (Vapor Phase):
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Since Spiro[2.4]hepta-4,6-diene is a volatile liquid, a gas cell is used for vapor phase

analysis.

A small amount of the liquid is injected into an evacuated gas cell.

The cell is allowed to equilibrate to ensure a uniform vapor concentration.

Data Acquisition:

A background spectrum of the empty gas cell is recorded.

The sample spectrum is then recorded.

The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures for the

spectroscopic analysis of Spiro[2.4]hepta-4,6-diene.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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Caption: Experimental workflow for the spectroscopic analysis of Spiro[2.4]hepta-4,6-diene.
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{Spiro[2.4]hepta-4,6-diene | C₇H₈ | MW: 92.14}
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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